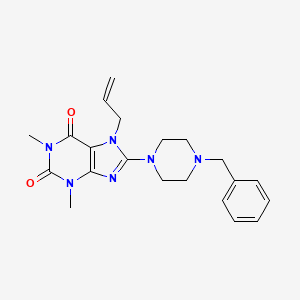

7-allyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Description

7-Allyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic purine-dione derivative characterized by:

- A 1,3-dimethylpurine-2,6-dione core, which provides structural similarity to xanthine alkaloids like theophylline .

- An allyl group at position 7, which may enhance lipophilicity and metabolic stability compared to simpler alkyl substituents.

- A 4-benzylpiperazine moiety at position 8, a feature shared with antipsychotics (e.g., aripiprazole) and known to modulate serotonin (5-HT) and dopamine (D2) receptor binding .

This compound is part of a broader class of long-chain arylpiperazines (LCAPs) designed for central nervous system (CNS) targeting, particularly for psychiatric disorders . Its synthesis typically involves alkylation or nucleophilic substitution at position 8 of the purine core, followed by functionalization of the piperazine ring .

Properties

IUPAC Name |

8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N6O2/c1-4-10-27-17-18(23(2)21(29)24(3)19(17)28)22-20(27)26-13-11-25(12-14-26)15-16-8-6-5-7-9-16/h4-9H,1,10-15H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUDTLCSHQGWAI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCN(CC3)CC4=CC=CC=C4)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-allyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, allyl halides, and benzylpiperazine. The reaction conditions may involve:

Step 1: Alkylation of a purine derivative with an allyl halide in the presence of a base such as potassium carbonate.

Step 2: N-alkylation of the intermediate with benzylpiperazine under reflux conditions in a suitable solvent like acetonitrile.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

- Use of continuous flow reactors to improve reaction efficiency.

- Implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or aldehydes.

Reduction: Reduction reactions could target the purine ring or the benzylpiperazine moiety, potentially leading to hydrogenated derivatives.

Substitution: Nucleophilic substitution reactions may occur at the purine ring or the benzylpiperazine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the purine ring could produce a dihydropurine derivative.

Scientific Research Applications

Research indicates that 7-allyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione exhibits several notable biological activities:

- Serotonergic Modulation : The compound interacts with serotonin receptors, suggesting its potential role in modulating serotonergic signaling pathways critical for mood regulation.

- Dipeptidyl Peptidase IV Inhibition : It acts as an inhibitor of Dipeptidyl Peptidase IV (DPP-IV), which is significant in metabolic regulation and has implications for diabetes treatment.

Applications in Pharmacology

The diverse biological activities of this compound open avenues for its application in various therapeutic contexts:

Neuropharmacology

The ability to modulate neurotransmitter systems positions this compound as a candidate for treating mood disorders and anxiety-related conditions. Its affinity for serotonin receptors may offer benefits similar to those of existing antidepressants.

Metabolic Disorders

As a DPP-IV inhibitor, this compound could be explored for its potential in managing type 2 diabetes and obesity by enhancing insulin sensitivity and regulating glucose metabolism.

Case Study 1: Antidepressant Effects

A study on similar piperazine derivatives demonstrated significant antidepressant-like effects in animal models. These findings suggest that compounds targeting serotonergic pathways can effectively alleviate symptoms of depression .

Case Study 2: DPP-IV Inhibition

Research on DPP-IV inhibitors has shown that they can significantly improve glycemic control in patients with type 2 diabetes. The exploration of new compounds like 7-allyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethylpurine may enhance therapeutic options available for diabetic patients .

Mechanism of Action

The mechanism of action for 7-allyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione would depend on its specific biological target. Potential mechanisms include:

Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites, preventing substrate access.

Receptor Binding: It could act as an agonist or antagonist at specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural differences and biological activities of related purine-dione derivatives:

Key Findings

Core Methylation Patterns :

- 3,7-Dimethyl cores (e.g., compound 15) exhibit significantly higher D2 receptor affinity (Ki = 1 nM) compared to 1,3-dimethyl cores (Ki = 85 nM for compound 8) . This suggests that methyl placement at position 3 (vs. 7) enhances steric complementarity with the D2 receptor.

- Both cores retain moderate 5-HT6 receptor activity, indicating shared pharmacophore requirements for serotonin binding .

Position 8 Substituents :

- 4-Benzylpiperazine (target compound) and 2,3-dichlorophenylpiperazine (compounds 8, 15) confer dual 5-HT/D2 activity, likely due to interactions with transmembrane helices 5 and 6 of GPCRs .

- Cyclopropanecarbonylpiperazine derivatives (e.g., ALDH inhibitors) shift activity toward metabolic enzymes, highlighting the role of acyl groups in target selectivity .

Position 7 Substituents: Allyl groups (target compound) may improve blood-brain barrier penetration compared to methyl or isopentyl groups .

Therapeutic Implications :

Biological Activity

7-Allyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound belonging to the purine family. Its unique structure includes an allyl group at position 7 and a benzylpiperazine moiety at position 8, which suggests potential for diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 336.43 g/mol. The presence of multiple functional groups enhances its interaction with biological systems.

Research indicates that this compound exhibits significant interactions with neurotransmitter systems:

- Serotonergic Pathways : It has been shown to modulate serotonin receptors, which are crucial in mood regulation and various neuropsychiatric disorders.

- Dipeptidyl Peptidase IV (DPP-IV) Inhibition : The compound acts as a DPP-IV inhibitor, which may contribute to its metabolic regulatory effects. DPP-IV is an enzyme involved in glucose metabolism and has implications in diabetes management.

Biological Activities

The biological activities associated with this compound include:

Antidepressant Effects

Studies suggest that compounds with similar structures exhibit antidepressant properties by enhancing serotonergic signaling. The modulation of serotonin pathways may alleviate symptoms of depression.

Anxiolytic Properties

Due to its interaction with serotonin receptors and potential effects on neurotransmitter balance, this compound may also possess anxiolytic (anxiety-reducing) properties.

Metabolic Regulation

As a DPP-IV inhibitor, it plays a role in regulating blood sugar levels and may be beneficial in treating metabolic disorders such as type 2 diabetes.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of compounds structurally similar to 7-allyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethylpurine:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 7-benzyl-8-(4-fluorophenyl)piperazin-1-yl)-1,3-dimethylpurine-2,6-dione | Fluorinated phenyl group | Dipeptidyl Peptidase IV inhibitor |

| 7-butyl-3-methyl-8-piperazin-1-ylpurine-2,6-dione | Butyl substituent | Antidepressant effects |

| 8-(1,4-diazepan-1-yl)-3-methylpurine-2,6-dione | Diazepan ring | Potential anxiolytic properties |

The distinct combination of an allyl group and a benzylpiperazine moiety in 7-allyl-8-(4-benzylpiperazin-1-yl)-1,3-dimethylpurine may confer unique pharmacological profiles compared to other derivatives.

Case Studies

Several studies have investigated the effects of similar purine derivatives on various biological systems:

- Antidepressant Activity : A study highlighted the effectiveness of related compounds in animal models of depression, demonstrating significant improvements in behavioral tests indicative of reduced depressive symptoms.

- Metabolic Effects : Another research effort focused on DPP-IV inhibitors and their role in glycemic control among diabetic patients. The findings suggested that such compounds could significantly lower blood glucose levels when administered alongside standard diabetes medications.

Q & A

Q. Model-Specific Factors :

- Antiviral activity (e.g., HCV) is assayed in hepatocyte cultures, while neuropharmacological effects (e.g., serotonin modulation) use rodent CNS tissue .

Dosage Optimization : Test a dose range (e.g., 1–50 µM) to identify tissue-specific thresholds.

Pathway Mapping : Use RNA-seq or proteomics to distinguish downstream targets (e.g., viral vs. neuronal signaling proteins) .

- Case Study : A 2022 study reported antiviral IC₅₀ at 15 µM, whereas a 2024 rodent model showed serotonin elevation at 10 mg/kg (≈30 µM plasma concentration) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

- Key Modifications :

- Lipophilicity : Introduce polar groups (e.g., hydroxyls) to improve aqueous solubility while retaining benzylpiperazine for target binding .

- Metabolic Stability : Replace labile groups (e.g., allyl) with cyclopropyl analogs to reduce CYP450-mediated degradation .

- Experimental Design :

- ADME Assays : Use liver microsomes to measure metabolic half-life.

- Plasma Protein Binding : Equilibrium dialysis quantifies free drug availability .

Q. How do structural modifications at the piperazine or purine moieties affect bioactivity?

- SAR Insights :

| Substituent | Activity Trend | Reference |

|---|---|---|

| 4-Benzylpiperazine | Enhanced antiviral activity | |

| 4-Ethylpiperazine | Reduced potency (IC₅₀ ~20 µM) | |

| 7-Allyl vs. 7-Hexyl | Allyl improves CNS penetration |

- Methodology : Synthesize analogs via parallel chemistry (e.g., varying piperazine substituents) and screen using high-throughput binding assays .

Q. What in silico tools are effective for predicting binding modes and off-target interactions?

- Computational Workflow :

Docking : Use AutoDock Vina or Schrödinger to model interactions with viral polymerases/monoamine transporters .

MD Simulations : GROMACS assesses binding stability over 100-ns trajectories.

Off-Target Screening : SwissTargetPrediction identifies kinases or GPCRs with structural homology .

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values to refine models .

Data Contradiction Analysis

Q. Why do studies report conflicting results on the compound’s antitumor efficacy?

- Hypotheses :

- Cell Line Variability : Sensitivity differences between HeLa (IC₅₀ ~15 µM) vs. MCF-7 (IC₅₀ >50 µM) .

- Apoptosis vs. Cytostasis : Some studies measure caspase activation (apoptosis), while others assess proliferation (cytostasis) .

- Resolution : Standardize assays (e.g., ATP-based viability) across cell lines and validate via dual endpoints (e.g., flow cytometry + Western blot) .

Tables for Key Comparisons

Table 1 : Biological Activity of Structural Analogs

| Compound Modifications | IC₅₀ (µM) | Primary Activity |

|---|---|---|

| 4-Benzylpiperazine + 7-Allyl | 15 | Antiviral |

| 4-Methylpiperazine + 7-Pentyl | 20 | Antitumor |

| 4-Chlorophenyl + 7-Hexyl | 25 | Neuropharmacological |

Table 2 : Synthetic Optimization Parameters

| Reaction Step | Optimal Conditions | Yield (%) |

|---|---|---|

| Alkylation | K₂CO₃, DMF, 24h, rt | 65 |

| Piperazine Substitution | EtOH, reflux, 48h | 70 |

| Purification | Recrystallization (EtOAc) | 95 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.